Z-Phenylacetaldoxime
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Overview
Description
Z-Phenylacetaldoxime is an organic compound with the molecular formula C8H9NO. It is a member of the aldoxime family, which are nitrogen-containing compounds derived from aldehydes. This compound is known for its role as an intermediate in the biosynthesis of various natural products, including glucosinolates and cyanogenic glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Phenylacetaldoxime can be synthesized through the reaction of phenylacetaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mildly acidic conditions. The general reaction is as follows:
C6H5CH2CHO+NH2OH⋅HCl→C6H5CH2CH=NOH+H2O+HCl
Industrial Production Methods
Industrial production of this compound often involves the use of cytochrome P450 enzymes, such as CYP79A61, which catalyze the formation of phenylacetaldoxime from L-phenylalanine . This biotechnological approach is advantageous due to its specificity and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Z-Phenylacetaldoxime undergoes several types of chemical reactions, including:
Dehydration: Catalyzed by aldoxime dehydratase, converting this compound to phenylacetonitrile.
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to phenylacetaldehyde and hydroxylamine.
Oxidation: Can be oxidized to form corresponding nitriles or acids.
Common Reagents and Conditions
Dehydration: Requires aldoxime dehydratase and flavin mononucleotide (FMN) as a cofactor.
Hydrolysis: Typically performed using dilute acids or bases.
Oxidation: Often involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Phenylacetonitrile: Formed through dehydration.
Phenylacetic acid: Formed through oxidation.
Scientific Research Applications
Z-Phenylacetaldoxime has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Z-Phenylacetaldoxime involves its conversion to various bioactive compounds. For instance, in plants, it is converted to benzyl cyanide by cytochrome P450 enzymes, which then acts as a defense compound against herbivores . The molecular targets and pathways involved include the cytochrome P450 enzyme family and the glucosinolate biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetaldoxime: Another aldoxime involved in plant hormone biosynthesis.
Isobutyraldoxime: A volatile aldoxime released from herbivore-damaged leaves.
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(NZ)-N-(2-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H9NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2/b9-7- |
InChI Key |
CXISHLWVCSLKOJ-CLFYSBASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N\O |
Canonical SMILES |
C1=CC=C(C=C1)CC=NO |
Origin of Product |
United States |
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